

Spectroscopic Profile of Salvianolic Acid D: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Salvianolic acid D*

Cat. No.: *B610670*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of a compound is paramount for its identification, characterization, and quantification. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Salvianolic acid D**, a bioactive natural product with significant therapeutic potential.

Salvianolic acid D is a phenolic acid that has been identified in plants of the *Salvia* genus, such as *Salvia miltiorrhiza* and *Salvia chinensis*.^[1] Its chemical structure and biological activity have been the subject of numerous studies. This document consolidates the available spectroscopic data into a user-friendly format, complete with experimental protocols and visual workflows to aid in research and development efforts.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds. For **Salvianolic acid D**, Electrospray Ionization (ESI) is a commonly employed technique.

Parameter	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₁₀	[1]
Molecular Weight	418.35 g/mol	[1]
Ionization Mode	Negative Electrospray Ionization (ESI-)	
Deprotonated Molecule [M-H] ⁻	m/z 417	

Predicted ESI-MS/MS Fragmentation

While a detailed experimental ESI-MS/MS fragmentation spectrum for **Salvianolic acid D** is not readily available in the cited literature, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of other salvianolic acids, such as salvianolic acids A, B, and C. The fragmentation of these related compounds often involves the loss of caffeic acid and danshensu moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, specific, comprehensive, and tabulated ¹H and ¹³C NMR chemical shift data for **Salvianolic acid D** are not available in the public domain literature. While ¹³C NMR spectra are available on databases like PubChem, the explicit chemical shift values are not provided in a readily accessible format.[1] Researchers are advised to consult specialized chemical databases or acquire experimental data for definitive structural assignments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the analysis of **Salvianolic acid D**.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and specific LC-MS method has been developed for the determination of **Salvianolic acid D** in biological matrices.

Parameter	Description
Instrumentation	Agilent 6110 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode	Negative ion mode.
Scan Mode	Single Ion Monitoring (SIM).
Monitored Ion	m/z 417 for Salvianolic acid D.
Capillary Voltage	3000 V.
Nebulizer Pressure	35 psig.
Drying Gas Flow Rate	10 L/min.
Drying Gas Temperature	350 °C.
Fragmentation Voltage	100 V for Salvianolic acid D.
Chromatographic Separation	The specific column and mobile phase composition should be optimized based on the sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

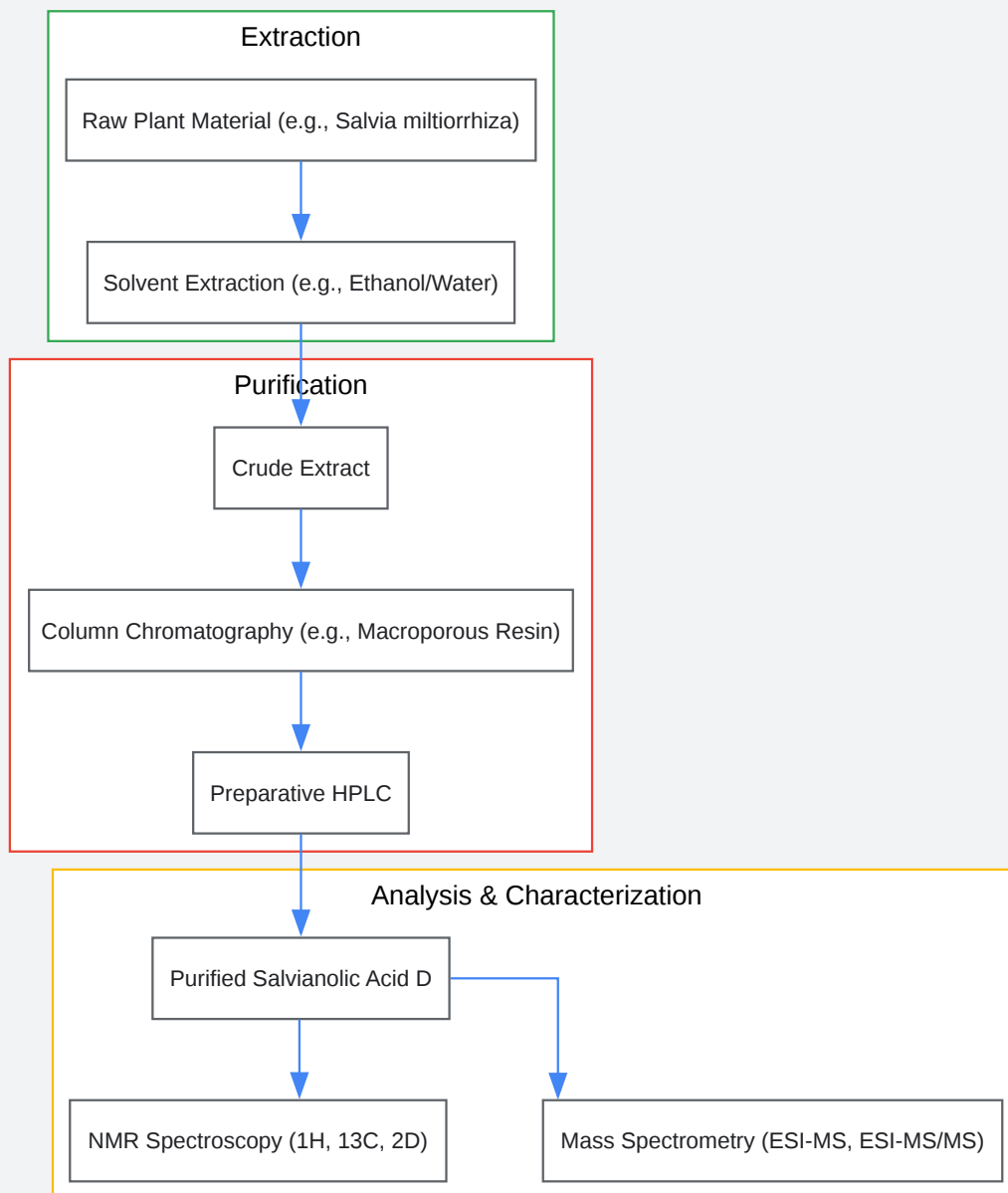
A general protocol for the acquisition of NMR spectra for salvianolic acids is provided below. It is important to note that specific parameters may need to be optimized based on the sample concentration and the specific NMR instrument used.

Parameter	Description
Instrumentation	A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Solvent	Deuterated solvents such as methanol-d ₄ (CD ₃ OD) or dimethyl sulfoxide-d ₆ (DMSO-d ₆) are commonly used for dissolving salvianolic acids.
Sample Preparation	A sufficient amount of purified Salvianolic acid D is dissolved in the deuterated solvent.
¹ H NMR Acquisition	Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.
¹³ C NMR Acquisition	One-dimensional carbon-13 NMR spectra, often with proton decoupling, are acquired to identify the chemical shifts of all carbon atoms.
2D NMR Experiments	To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

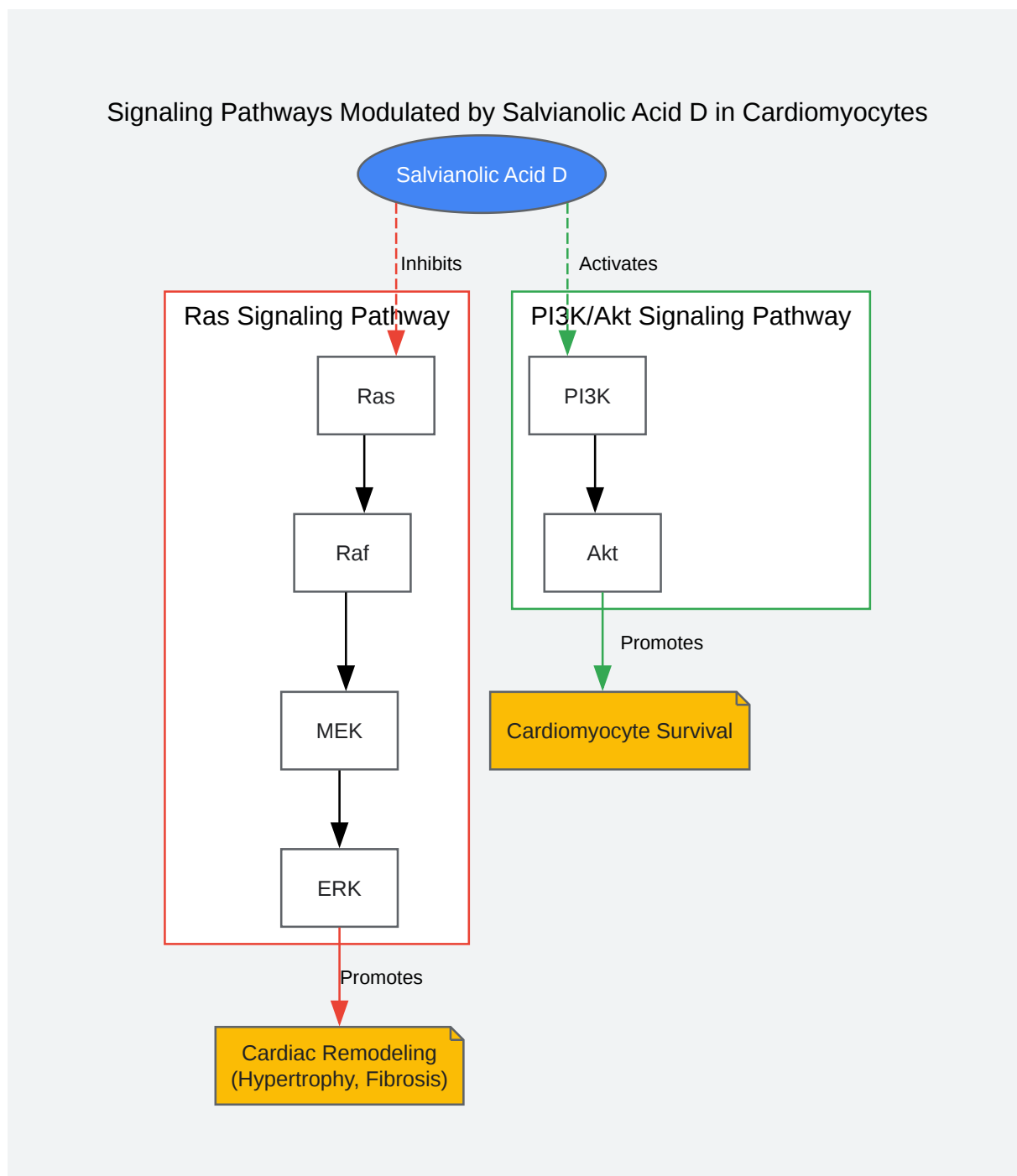
Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and biological context of **Salvianolic acid D**, the following diagrams have been generated using the DOT language.

General Workflow for the Isolation of Salvianolic Acids

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Caption: A generalized workflow for the isolation and characterization of salvianolic acids from plant material.



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Caption: A diagram illustrating the modulatory effects of **Salvianolic Acid D** on the Ras and PI3K/Akt signaling pathways.

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References

- 1. Salvianolic acid D | C₂₀H₁₈O₁₀ | CID 75412558 - PubChem [pubchem.ncbi.nlm.nih.gov]
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